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Head-to-Head in Salvage Therapy: Tipranavir vs.
Lopinavir

In the challenging landscape of HIV salvage therapy for treatment-experienced individuals, the
choice of a protease inhibitor (PI) is critical for virologic suppression and immune reconstitution.
This guide provides a detailed, data-driven comparison of two key ritonavir-boosted PIs:
tipranavir (TPV/r) and lopinavir (LPV/r). The primary evidence for this analysis is drawn from
the pivotal RESIST-1 and RESIST-2 (Randomized Evaluation of Strategic Intervention in Multi-
Drug ReSistant Patients with Tipranavir) trials. These were large, multicenter, open-label
Phase Il studies that evaluated the efficacy and safety of TPV/r against an investigator-
selected, ritonavir-boosted comparator P1 (CPI/r), which frequently included lopinavir/ritonauvir,
in triple-class antiretroviral-experienced patients.[1][2]

Comparative Efficacy

The RESIST trials demonstrated the superior efficacy of tipranavir/ritonavir in a highly
treatment-experienced patient population.[2][3] A combined analysis of the RESIST-1 and
RESIST-2 trials at 24 weeks showed that a significantly higher proportion of patients in the
TPV/r arm achieved a treatment response, defined as a confirmed =1 log10 reduction in HIV-1
RNA from baseline.[4] This superiority was sustained at 48 weeks, with TPV/r showing more
durable virological and immunological responses compared to the CPI/r arm.[1]
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Particularly noteworthy is the enhanced activity of tipranavir in patients with viral resistance to
lopinavir. As the number of lopinavir resistance-associated mutations increased, the proportion
of patients achieving a virologic response was greater in the TPV/r arm compared to the LPV/r
arm.[1] For instance, in patients with the highest lopinavir mutation score (>7), 26.7% in the
TPV/r arm achieved a viral load of less than 50 copies/mL, compared to 0% in the LPV/r arm.

[1]

Efficacy Endpoint (48

Tipranavir/ritonavir (TPVIr)  Lopinavir/ritonavir (LPVIr)
Weeks)

Virologic Response (<50

copies/mL)
Lopinavir Mutation Score <3 Comparable to LPV/r Comparable to TPVI/r
Lopinavir Mutation Score >3 Consistently Higher than LPV/r  Lower than TPV/r

Mean CD4+ Cell Count

+45 cells/ul +21 cells/ul
Increase

Data compiled from the RESIST-1 and RESIST-2 trials.[1][2]

Experimental Protocols of the RESIST Trials

The RESIST-1 and RESIST-2 studies shared a similar design, allowing for a combined analysis
of their data.[1]

Patient Population: The trials enrolled highly treatment-experienced HIV-1-infected adults.[2]
Key inclusion criteria included having failed at least two Pl-based regimens and evidence of at
least one primary Pl mutation.[2][3][5] Patients had a median history of 12 prior antiretroviral
drugs.[2]

Study Design: These were multicenter, open-label, randomized Phase Il trials.[1] Before a 1:1
randomization, investigators selected the most appropriate CPI/r (from amprenavir/r, indinavir/r,
lopinavir/r, or saquinavir/r) and an optimized background regimen (OBR) for each patient based
on resistance testing.[1][2] The use of the fusion inhibitor enfuvirtide (ENF) was permitted in
both arms if chosen prior to randomization.[2]
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Treatment Regimens:

e Tipranavir Arm: Tipranavir 500 mg co-administered with ritonavir 200 mg, both twice daily,
plus OBR.

o Comparator Pl Arm: Investigator-selected ritonavir-boosted PI (including lopinavir/ritonavir)
plus OBR.

Endpoints: The primary efficacy endpoint was the proportion of patients achieving a confirmed
>1 log10 reduction in plasma HIV-1 RNA from baseline at 24 weeks.[4] Secondary endpoints
included the proportion of patients with HIV-1 RNA <400 copies/mL and <50 copies/mL, and
the change in CD4+ cell count from baseline.[3]
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Caption: Workflow of the RESIST-1 and RESIST-2 Clinical Trials.

Resistance and Safety Profiles

A key advantage of tipranauvir is its unique resistance profile. As a non-peptidic PI, it retains
activity against HIV-1 strains that are resistant to other PIs.[2] The development of resistance to
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tipranavir itself appears to require multiple mutations.[6] Conversely, the efficacy of
lopinavir/ritonavir diminishes as the number of lopinavir-associated mutations increases.[7]

In terms of safety, adverse events were reported to be slightly more common in the
tipranavir/ritonavir group in the RESIST trials.[4] These included gastrointestinal issues such
as diarrhea, nausea, and vomiting.[4] More frequent elevations in liver enzymes (alanine and
aspartate aminotransferases) and lipids (cholesterol and triglycerides) were also observed with
TPV/r.[4] It is important to note that the Aptivus (tipranavir) label includes a boxed warning
regarding hepatotoxicity and the potential for intracranial hemorrhage.[6]

Comparative Summary
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Caption: Key Comparison Points: Tipranavir vs. Lopinavir.

Conclusion

For salvage therapy in highly treatment-experienced patients, particularly those with evidence
of resistance to other protease inhibitors, tipranavir/ritonavir demonstrated superior virologic
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and immunologic efficacy compared to lopinavir/ritonavir in the landmark RESIST trials. The
distinct resistance profile of tipranavir makes it a valuable option when other Pls have failed.
However, this efficacy advantage must be weighed against a safety profile that includes a
higher incidence of certain adverse events, most notably hepatotoxicity and dyslipidemia,
requiring careful patient monitoring. The choice between these agents should be guided by
individual patient treatment history, resistance profiles, and comorbidities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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